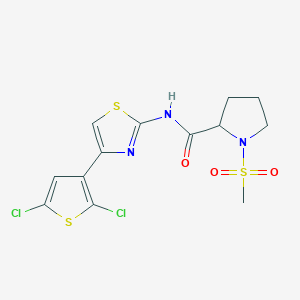

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3S3/c1-24(20,21)18-4-2-3-9(18)12(19)17-13-16-8(6-22-13)7-5-10(14)23-11(7)15/h5-6,9H,2-4H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBQRPJGVWGCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dichlorothiophene with appropriate thioamide precursors under cyclization conditions.

Attachment of the Pyrrolidine Moiety: The thiazole intermediate is then reacted with a pyrrolidine derivative, often involving nucleophilic substitution or amide bond formation.

Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Substitution: The dichlorothiophene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism by which N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- The dichlorothiophene-thiazole moiety in the target compound is unique, likely enhancing target selectivity compared to the thiazol-5-yl or methylisoxazol-5-yl groups in patent analogs.

Key Findings :

- Patent analogs prioritize kinase inhibition via heterocyclic substituents, whereas indole derivatives focus on COX-2 or antitumor activity.

- The target compound’s dichlorothiophene-thiazole group may confer dual functionality, balancing lipophilicity and target engagement.

Pharmacokinetic and Pharmacodynamic Profiles

Structural differences significantly impact ADME (Absorption, Distribution, Metabolism, Excretion) properties:

Key Insights :

- The methylsulfonyl group in the target compound and indole derivatives improves metabolic stability compared to nitro-substituted analogs .

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molar mass of approximately 327.22 g/mol. Key structural features include a thiazole ring and a pyrrolidine backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂Cl₂N₄O₂S |

| Molar Mass | 327.22 g/mol |

| CAS Number | [Insert CAS Number Here] |

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing nitric oxide (NO) levels in activated microglial cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities. Studies demonstrate that it can protect dopaminergic neurons from neurotoxic agents, potentially benefiting conditions like Parkinson's disease .

Antitumor Activity

Preliminary findings suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Neuroinflammation Model : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation, treatment with the compound resulted in decreased levels of pro-inflammatory markers and improved neuronal survival rates .

- Antimicrobial Testing : A series of tests against common bacterial strains showed that the compound inhibited growth at low concentrations, indicating its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What safety protocols are critical when handling chlorinated intermediates?

- Methodological Answer :

- Fume Hoods : Mandatory for reactions releasing volatile chlorinated byproducts (e.g., HCl gas) .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .

- Waste Management : Neutralization of chlorinated waste with sodium bicarbonate before disposal .

Interdisciplinary and Ethical Considerations

Q. How can chemical engineering principles enhance large-scale synthesis?

Q. What ethical considerations arise in reporting contradictory bioactivity data?

Q. How do heterocyclic ring systems (thiophene, thiazole) synergize in this compound’s mechanism?

Q. What role do isotopic labeling studies play in metabolic pathway analysis?

Q. How can cross-disciplinary collaboration accelerate derivative development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.